![molecular formula C10H15F2NO2 B2858782 2-(Difluoromethoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one CAS No. 2093872-60-5](/img/structure/B2858782.png)
2-(Difluoromethoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a difluoromethoxy group, which is known for its ability to enhance the biological activity and physicochemical properties of molecules. The presence of the octahydrocyclopenta[c]pyrrol moiety adds to its complexity and potential for diverse chemical reactivity.
Applications De Recherche Scientifique
2-(Difluoromethoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one has several scientific research applications:
Biology: Its unique structural features make it a valuable tool for studying biological processes and interactions.
Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Industry: It can be used in the production of agrochemicals and other industrial products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one typically involves the use of difluoromethoxylated ketones as building blocks. One approach involves the reaction of α-(difluoromethoxy)ketones with various reagents to form the desired product. For example, the reaction of α-(difluoromethoxy)ketones with arylhydrazines can lead to the formation of Fischer indole derivatives . Another method involves the use of enaminone intermediates to synthesize pyrazoles, isoxazoles, and pyrimidines .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst can vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds, which can influence its binding affinity to biological targets . The octahydrocyclopenta[c]pyrrol moiety may contribute to the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylated Compounds: These compounds also contain fluorinated groups but differ in their specific fluorine content and reactivity.
Fluorinated Ketones: Similar to difluoromethoxylated ketones, these compounds have fluorine atoms attached to the carbonyl group.
Uniqueness
2-(Difluoromethoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one is unique due to its combination of the difluoromethoxy group and the octahydrocyclopenta[c]pyrrol moiety. This combination imparts distinct physicochemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-(difluoromethoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO2/c11-10(12)15-6-9(14)13-4-7-2-1-3-8(7)5-13/h7-8,10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKMUMPBDKROCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C(=O)COC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2858701.png)
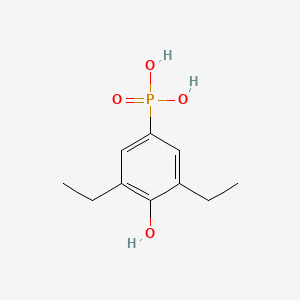
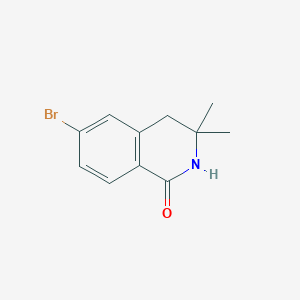
![3-benzyl-N-(2-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2858705.png)
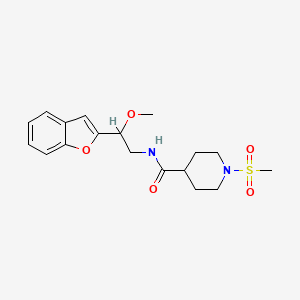
![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2858709.png)
![2-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B2858711.png)
![3-Amino-2-ethyl-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one](/img/structure/B2858714.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2858715.png)
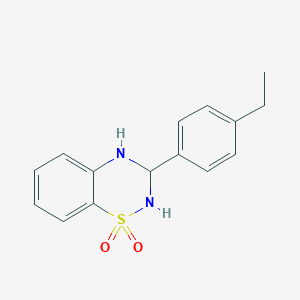
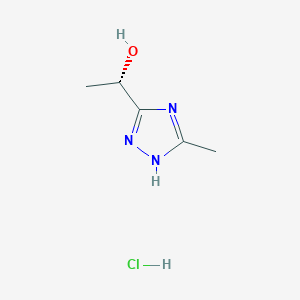

![[1-(4-Chloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2858719.png)
![1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2858721.png)
